molecular formula C14H13ClN2O3 B1358671 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile CAS No. 214470-66-3

7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Cat. No.: B1358671
CAS No.: 214470-66-3
M. Wt: 292.72 g/mol
InChI Key: TUVSLUWYBFYQLA-UHFFFAOYSA-N
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Description

7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C14H12Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile involves several steps. One common method includes the use of potassium carbonate and sodium iodide in N,N-dimethylformamide at 85°C for 10 hours . Another method involves the use of potassium carbonate in N,N-dimethylformamide at 20°C for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the chlorine atom with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the quinoline core or the side chains.

Common Reagents and Conditions

    Potassium Carbonate: Used as a base in substitution reactions.

    Sodium Iodide: Acts as a nucleophile in substitution reactions.

    N,N-Dimethylformamide: A solvent that facilitates the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-(3-chloropropoxy)-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-19-12-5-10-11(6-13(12)20-4-2-3-15)17-8-9(7-16)14(10)18/h5-6,8H,2-4H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVSLUWYBFYQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile in pharmaceutical chemistry?

A1: this compound serves as a crucial building block in the synthesis of Bosutinib []. Bosutinib is a tyrosine kinase inhibitor with therapeutic applications in treating chronic myeloid leukemia. The efficient synthesis of this intermediate is vital for producing Bosutinib.

Q2: Can you elaborate on the research related to the synthesis of this compound?

A2: Research has focused on developing new and improved methods for synthesizing this key intermediate. One study [] details a novel approach that aims to be more efficient and cost-effective compared to previous methods. This is particularly important for large-scale production of Bosutinib.

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